N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide

Medicinal chemistry Structure–activity relationship Scaffold differentiation

N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide (CAS 897614-40-3, molecular formula C21H16N4O3S, molecular weight 404.44 g/mol) is a heterocyclic small molecule characterized by a quinoline-2-carboxamide core linked via a meta-substituted phenyl ring to a 6-(methylsulfonyl)pyridazine moiety. Commercial samples are typically supplied at ≥95% purity (Catalog Number CM987789).

Molecular Formula C21H16N4O3S
Molecular Weight 404.44
CAS No. 897614-40-3
Cat. No. B2474526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide
CAS897614-40-3
Molecular FormulaC21H16N4O3S
Molecular Weight404.44
Structural Identifiers
SMILESCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C21H16N4O3S/c1-29(27,28)20-12-11-18(24-25-20)15-6-4-7-16(13-15)22-21(26)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,26)
InChIKeyNIJBAONRCFCTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide (CAS 897614-40-3): Sourcing Profile and Chemical Identity for Procurement Decision-Making


N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide (CAS 897614-40-3, molecular formula C21H16N4O3S, molecular weight 404.44 g/mol) is a heterocyclic small molecule characterized by a quinoline-2-carboxamide core linked via a meta-substituted phenyl ring to a 6-(methylsulfonyl)pyridazine moiety . Commercial samples are typically supplied at ≥95% purity (Catalog Number CM987789) . The compound is primarily offered as a research-grade building block or intermediate for medicinal chemistry exploration, with literature mentioning its potential relevance in anticancer and antimicrobial research contexts , though direct peer-reviewed primary pharmacology data for this specific compound remain extremely limited in the public domain.

Why Unqualified ‘Quinoline Carboxamide’ or ‘Pyridazine’ Analogs Cannot Simply Replace N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide


This compound is not a simple quinoline-2-carboxamide or a standalone pyridazine derivative; it is a precisely functionalized hybrid. The methylsulfonyl electron-withdrawing group on the pyridazine ring, the specific meta-phenyl linkage, and the quinoline-2-carboxamide terminus collectively define its steric, electronic, and hydrogen-bonding topology [1]. Generic substitution by unsubstituted quinoline-2-carboxamide (MW 248.28), N-phenylquinoline-2-carboxamide (MW 248.28), or 6-(methylsulfonyl)pyridazine (MW 158.18) would abolish key pharmacophoric elements and is thus unjustified without side-by-side biological data. Even among close quinoline-carboxamide analogs, subtle variations in substituent placement on the pyridazine or phenyl ring can dramatically alter target engagement profiles, as demonstrated across quinoline-carboxamide-based inhibitor series [2]. Therefore, procurement must be compound-specific.

Quantitative Differentiation Evidence for N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide Against the Most Relevant Comparators


Structural Complexity and Pharmacophoric Density Compared to Unsubstituted Quinoline-2-carboxamide

The target compound incorporates three distinct pharmacophoric units – quinoline, methylsulfonyl-pyridazine, and a central phenyl linker – in a single molecule. By contrast, unsubstituted quinoline-2-carboxamide (a plausible generic substitute) lacks both the pyridazine ring and the sulfonyl group. This difference is quantified by molecular weight (404.44 vs. 172.18 g/mol), heavy atom count (29 vs. 13), and topological polar surface area (estimated >100 Ų vs. ~55 Ų for quinoline-2-carboxamide) . In medicinal chemistry programs targeting larger protein binding pockets (e.g., kinase ATP sites or STAT3 SH2 domains), molecular complexity of this magnitude is often required to achieve sufficient binding enthalpy and selectivity [1][2].

Medicinal chemistry Structure–activity relationship Scaffold differentiation

Purchasable Purity Specification Relative to Closest Structurally-Indexed Analogs

The target compound is commercially offered at ≥95% purity (HPLC-validated, Catalog CM987789) through the CheMenu marketplace . Among the closest structurally analogous purchasable quinoline-2-carboxamide derivatives bearing pyridazine substituents (e.g., 6-aryloxy-quinoline-2-carboxamides or pyridazino-quinoline fused systems), typical catalog purity specifications range from 90% to 98%. The specified 95%+ purity of the target compound places it at the median of this class, which is acceptable for most medicinal chemistry and in vitro pharmacology applications but demands verification when ultra-high purity (>98%) is required for biophysical assays [1]. No specific comparative impurity profiling data for analog batches are publicly available, so this evidence is class-level.

Quality control Purity benchmarking Procurement specification

Scalable Synthesis Feasibility via Modular Coupling Strategy

The retrosynthetic disconnection of the target compound is straightforward: quinoline-2-carboxylic acid (or its acid chloride) can be coupled to 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline via standard amide bond formation . This contrasts with fused pyridazino-quinoline systems (e.g., US 6,103,721), which require multi-step ring construction and are less amenable to late-stage diversification [1]. A fully modular synthesis enables parallel analoging: by varying the carboxylic acid component while retaining the pyridazine-aniline fragment, or vice versa, without re-optimizing the entire synthetic sequence. This is a practical advantage for medicinal chemistry groups that need to generate focused libraries around the (methylsulfonyl)pyridazine-phenyl scaffold.

Synthetic accessibility Building block utility Scale-up potential

Application Scenarios Where N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide Delivers the Strongest Fit Based on Available Evidence


Focused Quinoline-Carboxamide Library Synthesis via Late-Stage Diversification

Medicinal chemistry teams developing structure–activity relationships (SAR) around quinoline-2-carboxamide scaffolds can employ this compound either as a reference standard or as a diversification point. The pre-installed (methylsulfonyl)pyridazine-phenyl arm provides a distinct vector for probing additional interactions with target protein sub-pockets, as inferred from class-level precedent for PI3K/HDAC and STAT3 inhibitor programs [1][2]. The modular amide connectivity (see Evidence_Item 3) allows systematic variation of the quinoline cap while keeping the pyridazine fragment constant, or vice versa, accelerating SAR table generation.

Chemical Probe Development Targeting Kinase or Transcription Factor SH2 Domains

Quinoline-carboxamide derivatives bearing extended aromatic/heteroaromatic substituents have been described as ATP-competitive kinase inhibitors and as STAT3 SH2 domain binders [1][2]. The target compound, with its methylsulfonyl hydrogen-bond acceptor, pyridazine nitrogen atoms, and quinoline planar system, possesses the molecular recognition features frequently required for these protein families. It should be considered as a screening candidate in assay cascades where pharmacophoric complexity beyond simple quinoline or pyridazine fragments is necessary for initial hit identification.

Synthetic Methodology Development and Building Block Stocking

Chemical suppliers and core-facility synthesis groups may stock this compound as a versatile building block for custom synthesis requests. The (methylsulfonyl)pyridazine fragment is a relatively uncommon motif that can impart favorable physicochemical properties (moderate polarity, metabolic stability of the sulfone) to lead molecules [3]. Procuring the compound at 95%+ purity ensures downstream reaction compatibility without requiring additional purification, making it suitable for parallel chemistry workflows.

Negative Control or Comparator in Pyridazino-Quinoline Drug Discovery Programs

Programs pursuing fused pyridazino-quinoline chemotypes (e.g., for neurological indications as described in US 6,103,721 [4]) may require a structurally related but non-fused analog as a selectivity control. The target compound, lacking the fused tricyclic core, can serve to deconvolute whether observed pharmacology arises from the fused system or from the pendant aryl/heteroaryl substituents.

Quote Request

Request a Quote for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)quinoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.